1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-
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Overview
Description
1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- is an organosulfur compound that features a six-membered ring with two sulfur atoms at the 1 and 3 positions, and a tetrahydropyranyl ether group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Common catalysts used in this process include p-toluenesulfonic acid and silica gel .
Industrial Production Methods: Industrial production methods for 1,3-dithianes often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithianes undergo various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine, peracids (RCOOOH), halogens (I2, Br2, Cl2).
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), cuprates (RCuLi).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
1,3-Dithianes, including 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-, are used in various scientific research applications:
Mechanism of Action
The mechanism of action for 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- involves its ability to act as a protecting group for carbonyl compounds. This is achieved through the formation of a stable thioacetal, which can be selectively deprotected under specific conditions. The molecular targets and pathways involved in its action are primarily related to its reactivity with carbonyl groups and its stability under various reaction conditions .
Comparison with Similar Compounds
1,2-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 2 positions.
1,4-Dithiane: An isomer with sulfur atoms at the 1 and 4 positions.
Tetrahydropyran: A six-membered ring with one oxygen atom, used as a protecting group for alcohols.
Uniqueness: 1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- is unique due to its combination of a dithiane ring and a tetrahydropyranyl ether group. This dual functionality allows it to serve as a versatile protecting group for both carbonyl and alcohol functionalities, making it valuable in complex organic synthesis .
Properties
CAS No. |
111741-88-9 |
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Molecular Formula |
C13H24O2S2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-[4-(1,3-dithian-2-yl)butoxy]oxane |
InChI |
InChI=1S/C13H24O2S2/c1-3-8-14-12(6-1)15-9-4-2-7-13-16-10-5-11-17-13/h12-13H,1-11H2 |
InChI Key |
TYIGCPAQNOKWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC2SCCCS2 |
Origin of Product |
United States |
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